molecular formula C10H10F3NO B14049136 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14049136
M. Wt: 217.19 g/mol
InChI Key: QBBGJNWXSBYPKV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitration, reduction, and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and selectivity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to bind to active sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the aromatic ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)4-7-5-8(14)2-3-9(7)10(11,12)13/h2-3,5H,4,14H2,1H3

InChI Key

QBBGJNWXSBYPKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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